2-Amino-6-chloro-N-hexylisonicotinamide
Description
2-Amino-6-chloro-N-hexylisonicotinamide is a pyridine derivative featuring a chloro substituent at the 6-position, an amino group at the 2-position, and a hexylamide side chain at the 4-position (N-hexyl substitution). This compound is of interest in medicinal chemistry and materials science due to its structural versatility.
Properties
Molecular Formula |
C12H18ClN3O |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-amino-6-chloro-N-hexylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-4-5-6-15-12(17)9-7-10(13)16-11(14)8-9/h7-8H,2-6H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
QNCWFIVAAFPHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=NC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-6-chloro-N-hexylisonicotinamide typically involves the reaction of 6-chloronicotinic acid with hexylamine in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-6-chloro-N-hexylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-chloro-N-hexylisonicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-N-hexylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Notes
- Limitations : Available data on biological activity are sparse; experimental validation is required.
- Applications: Potential uses include intermediates in anticancer agents or corrosion inhibitors, leveraging its stable pyridine core and substituent versatility .
Biological Activity
2-Amino-6-chloro-N-hexylisonicotinamide is a chemical compound belonging to the isonicotinamide family, characterized by its unique structure that includes an amino group, a chloro substituent, and a hexyl chain. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections delve into the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. General methods include:
- Formation of the Isonicotinamide Backbone : Starting from isonicotinic acid, the amine group is introduced, followed by chlorination at the 6-position.
- Alkylation : The hexyl group is then attached via nucleophilic substitution reactions.
These steps require careful control of reaction conditions to ensure high yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Studies involving animal models of inflammation demonstrated a reduction in inflammatory markers when treated with this compound. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines.
Neuroprotective Properties
Preliminary research suggests that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cell cultures.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-6-chloropurine | Purine base with an amino group | Involved in nucleic acid metabolism |
| 2-Amino-6-chloro-4-nitrophenol | Phenolic structure with nitro substitution | Noted for skin sensitization potential |
| Isonicotinamide | Basic structure without halogen or alkyl groups | Commonly used in tuberculosis treatments |
| N-Hexylisonicotinamide | Similar backbone but lacks chlorine | Potentially less bioactive than halogenated variants |
This table highlights how the halogen substitution and hexyl chain in this compound may enhance its lipophilicity and biological activity compared to other compounds in this class.
Case Studies
Several case studies have explored the pharmacodynamics of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
- Inflammation Model : In a murine model of induced inflammation, treatment with this compound resulted in a significant decrease in paw edema and inflammatory cytokine levels compared to controls.
- Neuroprotection : Research involving neuronal cell lines indicated that the compound reduced oxidative stress markers significantly, providing evidence for its neuroprotective capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
